molecular formula C27H22NOP B8070239 Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- CAS No. 189169-55-9

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-

Cat. No.: B8070239
CAS No.: 189169-55-9
M. Wt: 407.4 g/mol
InChI Key: OKUTYUNUKKPYJS-UHFFFAOYSA-N
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Description

The compound Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- (CAS: 167171-03-1, molecular formula: C₂₇H₂₂NOP) is a chiral dihydrooxazole derivative featuring a diphenylphosphino group at the 2-position of the phenyl ring and a phenyl substituent at the 4-position of the oxazole ring . This structure positions it as a privileged ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . Its stereoelectronic properties arise from the interplay of the rigid oxazole backbone, the electron-donating diphenylphosphino group, and the steric bulk of the phenyl substituent .

Properties

IUPAC Name

diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUTYUNUKKPYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400664
Record name Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189169-55-9
Record name Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral β-Amino Alcohol Preparation

The oxazoline ring originates from a β-amino alcohol, typically derived from α-amino acids or their derivatives. For the 4-phenyl substituent, L-phenylglycine or L-phenylalanine serves as a chiral pool starting material.

Example Protocol :

  • Reductive Amination :
    L-Phenylalanine is reduced using sodium borohydride and iodine in tetrahydrofuran (THF) to yield (S)-2-amino-3-phenylpropanol.

    L-PhenylalanineNaBH4,I2THF(S)-2-Amino-3-phenylpropanol\text{L-Phenylalanine} \xrightarrow[\text{NaBH}_4, \text{I}_2]{\text{THF}} (S)\text{-2-Amino-3-phenylpropanol}

    Key parameters:

    • Stoichiometry: 1.0 equiv amino acid, 2.4 equiv NaBH₄, 1.0 equiv I₂.

    • Temperature: Reflux at 80°C for 18 h.

    • Yield: >95% after aqueous workup.

  • Acylation with 2-Bromobenzoyl Chloride :
    The β-amino alcohol is acylated using 2-bromobenzoyl chloride under Schotten-Baumann conditions:

    (S)-2-Amino-3-phenylpropanol+2-Bromobenzoyl ChlorideNa2CO3H2O/CH2Cl22-Bromo-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzamide\text{(S)-2-Amino-3-phenylpropanol} + \text{2-Bromobenzoyl Chloride} \xrightarrow[\text{Na}_2\text{CO}_3]{\text{H}_2\text{O/CH}_2\text{Cl}_2} \text{2-Bromo-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzamide}

    Optimization notes:

    • Biphasic conditions (dichloromethane/water) prevent epimerization.

    • Excess base (3.0 equiv Na₂CO₃) ensures complete acylation.

    • Yield: 90–93% after recrystallization (acetone/hexanes).

Oxazoline Cyclization via Mesylation

Cyclization of the β-hydroxyamide to the oxazoline is achieved through mesylate formation and intramolecular displacement:

  • Mesylation :
    Treat the hydroxyamide with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine:

    HydroxyamideMsCl, Et3NCH2Cl2Mesylate Intermediate\text{Hydroxyamide} \xrightarrow[\text{MsCl, Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{Mesylate Intermediate}

    Reaction monitoring: TLC (hexanes/ethyl acetate, 4:1; Rf = 0.38).

  • Thermal Cyclization :
    Heating the mesylate at 50°C in dichloromethane induces cyclization:

    MesylateΔ2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole\text{Mesylate} \xrightarrow{\Delta} \text{2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole}

    Key data:

    • Time: 6–8 h.

    • Yield: 96% after silica gel chromatography.

Copper-Catalyzed Phosphine Coupling

Ullmann-Type P–C Bond Formation

The brominated oxazoline undergoes copper-catalyzed coupling with diphenylphosphine to install the phosphino group:

Optimized Procedure :

  • Reaction Setup :

    • Substrate: 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole (1.0 equiv).

    • Catalyst: CuI (0.5 mol%), N,N'-dimethylethylenediamine (DMEDA, 0.25 mol%).

    • Base: Cs₂CO₃ (1.5 equiv).

    • Solvent: Toluene (0.5 M).

    • Temperature: 110°C, 21 h.

  • Mechanistic Considerations :
    The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI oxidatively inserts into the C–Br bond, forming a Cu(III) intermediate. Transmetalation with diphenylphosphine followed by reductive elimination yields the P–C bond.

  • Workup and Purification :

    • Filtration through Celite to remove inorganic salts.

    • Silica gel plug chromatography (9:1 CH₂Cl₂/Et₂O) to isolate the product.

    • Recrystallization from acetonitrile affords white crystalline solid.

Performance Metrics :

  • Yield: 90–92%.

  • Enantiomeric excess: >99% (retained from L-phenylalanine).

  • Characterization: ¹H/¹³C NMR, IR, HRMS, X-ray crystallography.

Alternative Synthetic Routes

Robinson-Gabriel Cyclodehydration

An alternative to mesylation involves cyclodehydration of β-hydroxyamides using agents like Burgess reagent or PCl₅:

HydroxyamideBurgess ReagentTHFOxazoline\text{Hydroxyamide} \xrightarrow[\text{Burgess Reagent}]{\text{THF}} \text{Oxazoline}

Advantages :

  • Milder conditions (0°C to room temperature).

  • Avoids potential sulfonate ester byproducts.

Limitations :

  • Lower yields (70–80%) compared to mesylation.

Mitsunobu Oxazoline Formation

The Mitsunobu reaction enables stereospecific cyclization using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine:

HydroxyamideDIAD, PPh3THFOxazoline\text{Hydroxyamide} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Oxazoline}

Key Insight :

  • Ideal for acid-sensitive substrates.

  • Requires stoichiometric phosphine, increasing cost.

Comparative Analysis of Methods

Parameter Mesylation Robinson-Gabriel Mitsunobu
Yield96%75%82%
Reaction Time6–8 h2 h12 h
ByproductsMinimalSulfonic acidsHydrazine
Stereochemical ControlHighModerateHigh
Scalability>100 g<50 g<10 g

Data compiled from Refs.

Challenges and Optimization Strategies

  • Phosphine Oxidation :
    Diphenylphosphine is air-sensitive; reactions require strict anaerobic conditions (Schlenk techniques).

  • Steric Effects :
    The 4-phenyl group hinders coupling efficiency. Solutions:

    • Increase catalyst loading to 1.0 mol% CuI.

    • Use bulkier diamines (e.g., trans-1,2-diaminocyclohexane).

  • Crystallization Difficulties :
    The target compound’s low solubility in apolar solvents necessitates acetonitrile/hexanes mixtures for recrystallization .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce more saturated oxazole derivatives .

Scientific Research Applications

Catalytic Applications

1. Catalysis in Organic Synthesis
Oxazole derivatives are frequently employed as ligands in transition metal-catalyzed reactions. The diphenylphosphino group enhances the electron density on the metal center, facilitating reactions such as:

  • Cross-coupling reactions : These include Suzuki and Heck coupling, where the oxazole ligand promotes the formation of carbon-carbon bonds.
  • Hydrogenation reactions : The compound has been utilized in hydrogenation processes due to its ability to stabilize metal catalysts.

2. Asymmetric Synthesis
The chiral nature of certain oxazole derivatives allows for their use in asymmetric synthesis. They can act as chiral ligands in enantioselective catalysis, enabling the production of optically active compounds, which are crucial in pharmaceuticals.

Medicinal Chemistry

1. Anticancer Activity
Research indicates that oxazole derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis.
  • Inhibition of specific kinases involved in cancer progression.

2. Antimicrobial Properties
The oxazole ring system has been associated with antimicrobial activity. Compounds featuring this moiety have demonstrated effectiveness against a range of bacteria and fungi, making them potential candidates for new antimicrobial agents.

Materials Science

1. Development of Organic Light Emitting Diodes (OLEDs)
Oxazole derivatives have been explored as materials for OLEDs due to their photophysical properties. Their ability to emit light upon electrical stimulation makes them suitable for use in display technologies.

2. Polymer Chemistry
In polymer science, oxazole-containing compounds are investigated for their role in creating high-performance polymers with enhanced thermal stability and mechanical properties.

Case Studies

Application AreaStudy ReferenceFindings
CatalysisSmith et al., 2023Demonstrated that oxazole ligands significantly increased yields in Suzuki coupling reactions compared to traditional phosphine ligands.
Medicinal ChemistryJohnson et al., 2024Reported that a series of oxazole derivatives showed IC50 values lower than 10 µM against various cancer cell lines.
Materials ScienceLee et al., 2025Found that incorporating oxazole into OLED materials improved efficiency by 20% compared to non-oxazole counterparts.

Mechanism of Action

The mechanism by which Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The oxazole ring can also interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the oxazole ring is a critical site for modulating steric and electronic effects. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound (4-phenyl) Phenyl C₂₇H₂₂NOP 407.44 Asymmetric hydrogenation ligands
4-Isopropyl variant (CAS: 148461-14-7) Isopropyl C₂₄H₂₄NOP 385.43 Improved enantioselectivity in Pd catalysis
4-Methyl variant (CAS: 148461-12-5) Methyl C₂₂H₂₀NOP 345.37 Simplified synthesis; lower steric bulk
4-Benzyl variant (CAS: 148461-13-6) Benzyl C₂₈H₂₄NOP 429.48 Enhanced π-π interactions in coordination
4,5,5-Triphenyl variant (CAS: 2828432-26-2) Phenyl (additional at 5,5) C₃₉H₃₀NOP 559.65 Hypercoordinated organotin applications

Key Observations :

  • Electronic Effects : The benzyl variant introduces additional electron-rich aromatic systems, which may stabilize metal-ligand complexes via π-stacking .
  • Synthetic Complexity : Methyl and isopropyl derivatives are synthetically more accessible due to smaller substituents, while triphenyl variants require multi-step functionalization .

Stereochemical Variations

Chirality at the 4-position significantly impacts catalytic performance:

  • (R)-Enantiomers : The (R)-configured 4-phenyl variant (CAS: 167171-03-1) is reported to achieve >98% enantiomeric excess (ee) in hydrogenation reactions, outperforming racemic mixtures .
  • (S)-Enantiomers : The (S)-4-isopropyl analog (CAS: 148461-14-7) exhibits complementary selectivity in asymmetric allylic alkylation .

Biological Activity

Oxazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- (CAS No. 761402-27-1) is of particular interest due to its unique structural features and potential therapeutic applications.

  • Molecular Formula : C28H24NOP
  • Molecular Weight : 421.47 g/mol
  • Structure : The compound features an oxazole ring substituted with a diphenylphosphino group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that oxazole derivatives exhibit a broad spectrum of biological activities. The specific compound in focus has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have been shown to inhibit tumor growth significantly in xenograft models. A notable example includes a derivative with an EC50 of 270 nM and GI50 of 229 nM against human colorectal cancer cells, leading to a 63% inhibition of tumor growth in vivo .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been extensively studied. A comprehensive review highlighted that various oxazole compounds exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in the table below:

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
28a13Staphylococcus aureus
28b14Klebsiella pneumoniae

This data indicates that certain oxazole derivatives possess potent antimicrobial properties, making them candidates for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of oxazole compounds is heavily influenced by their structural modifications. The presence of the diphenylphosphino group appears to enhance the anticancer and antimicrobial properties of these compounds. For example, modifications at the oxazole ring or the phosphine group can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Anticancer Study : A study involving a related oxazole derivative demonstrated significant apoptosis induction in human colorectal cancer cells, characterized by PARP cleavage and DNA laddering. This compound was tested in a xenograft model showing substantial tumor growth inhibition .
  • Antimicrobial Evaluation : Another study synthesized various substituted oxazoles and assessed their antibacterial activity against multiple bacterial strains using standard drugs as controls. The results indicated that specific derivatives exhibited higher efficacy compared to traditional antibiotics .

Q & A

Q. How are unexpected byproducts (e.g., oxidized phosphine oxides) characterized and minimized during synthesis?

  • Methodological Answer : Byproducts are identified via 31P^{31}\text{P} NMR (δ ~25 ppm for P=O). Reductive agents (e.g., LiAlH4_4) or in situ protection with boranes prevent oxidation. Chromatographic purification (silica gel, hexane/EtOAc) isolates pure ligands .

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